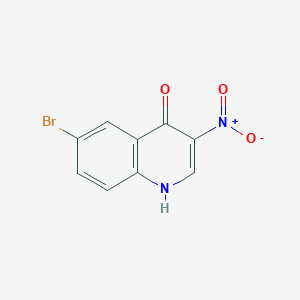

6-Bromo-3-nitro-4-quinolinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKJVYOALDEARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650671 | |

| Record name | 6-Bromo-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853908-50-6 | |

| Record name | 6-Bromo-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6-Bromo-3-nitro-4-quinolinol starting materials

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-nitro-4-quinolinol: Precursor Selection and Methodologies

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a quinolinol core with strategically placed bromo and nitro substituents, allows for diverse chemical modifications. The bromine atom can participate in cross-coupling reactions, while the nitro group can be reduced to an amine, opening pathways for amidation or other derivatizations. This guide provides a comprehensive overview of the synthetic strategy for this compound, focusing on the selection of starting materials and the chemical principles governing the transformation.

Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves a two-stage process. The primary disconnection breaks the carbon-nitro bond, suggesting an electrophilic nitration of a 6-bromo-4-hydroxyquinoline precursor. This precursor, in turn, can be disconnected via the Gould-Jacobs reaction, a robust method for constructing the 4-hydroxyquinoline core, leading back to the fundamental starting material, 4-bromoaniline.

Caption: Retrosynthetic pathway for this compound.

Part I: Construction of the 6-Bromo-4-hydroxyquinoline Core

The foundational step in this synthesis is the construction of the bicyclic quinolinol system. The Gould-Jacobs reaction is the method of choice, renowned for its efficiency in converting anilines into 4-hydroxyquinolines.

Principle of the Gould-Jacobs Reaction

The reaction proceeds in two distinct phases:

-

Condensation: An aniline is reacted with a malonic ester derivative, typically diethyl (ethoxymethylene)malonate (DEMM), to form a substituted aminomethylene malonate intermediate. This is a nucleophilic substitution reaction where the aniline nitrogen attacks the electrophilic carbon of the ethoxymethylene group, displacing ethanol.

-

Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether. This high temperature induces an intramolecular cyclization via electrophilic attack of one of the ester carbonyl carbons onto the aniline ring, followed by elimination and tautomerization to yield the stable 4-hydroxyquinoline product.[1]

Starting Materials Analysis

-

4-Bromoaniline: This is the primary building block, providing the benzene ring and the bromine atom at the desired C6 position of the final quinoline structure. Its amino group acts as the nucleophile in the initial condensation step.

-

Diethyl (ethoxymethylene)malonate (DEMM): This reagent provides the three-carbon chain necessary to form the second ring of the quinoline system. The ethoxymethylene group is the site of the initial reaction, and the two ester groups are essential for the subsequent cyclization.

Detailed Experimental Protocol: Synthesis of 6-Bromo-4-hydroxyquinoline

This protocol is adapted from established procedures for the synthesis of analogous quinoline derivatives.[1][2][3]

-

Condensation: In a round-bottom flask equipped with a distillation head, combine 4-bromoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq). Heat the mixture to 100-120°C for approximately 2 hours. Ethanol, a byproduct of the condensation, should be collected via distillation to drive the reaction to completion.

-

Cyclization: In a separate flask, preheat diphenyl ether to approximately 240-250°C. Add the crude intermediate from the previous step portion-wise to the hot diphenyl ether. Maintain the temperature for 30-60 minutes to ensure complete cyclization.

-

Isolation: Allow the reaction mixture to cool. Upon cooling, the product will precipitate. Dilute the mixture with petroleum ether or hexane to facilitate further precipitation. Collect the solid product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, by vacuum filtration.

-

Hydrolysis and Decarboxylation: The resulting ester is typically not isolated but is directly hydrolyzed and decarboxylated. Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10%) and heat at reflux until the solid dissolves completely. Cool the solution and acidify with a strong acid like hydrochloric acid until the pH is acidic. The 6-bromo-4-hydroxyquinoline product will precipitate.

-

Purification: Collect the solid by filtration, wash thoroughly with water to remove salts, and dry. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed if higher purity is required.

Part II: Electrophilic Nitration of the Quinolinol Core

With the 6-bromo-4-hydroxyquinoline core in hand, the final step is the introduction of a nitro group at the C3 position. This is achieved through an electrophilic aromatic substitution reaction.

Principle of Nitration

The reaction employs a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The electron-rich quinolinol ring then attacks this electrophile. The regioselectivity is dictated by the existing substituents. The hydroxyl group at C4 is a powerful activating, ortho-directing group, strongly favoring substitution at the C3 position.[4][5]

Reagents Analysis

-

6-Bromo-4-hydroxyquinoline: The substrate for the nitration. Its aromatic system is activated by the hydroxyl group, making it susceptible to electrophilic attack.

-

Nitrating Mixture (HNO₃/H₂SO₄): The source of the nitronium ion electrophile. The ratio and temperature control are critical to prevent over-nitration or side reactions.

Detailed Experimental Protocol: Synthesis of this compound

-

Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add 6-bromo-4-hydroxyquinoline (1.0 eq) to concentrated sulfuric acid. Stir until the solid is completely dissolved, maintaining the temperature below 5°C.

-

Nitration: While maintaining the low temperature, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the solution over 30-60 minutes. Vigorous stirring is essential to ensure proper mixing and heat dissipation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. The product will precipitate out of the solution. Allow the ice to melt completely.

-

Purification: Collect the yellow solid product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral to remove residual acid. Dry the product under vacuum to yield this compound.

Quantitative Data Summary

| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| 4-Bromoaniline | Starting Material | C₆H₆BrN | 172.02 | 1.0 |

| Diethyl (ethoxymethylene)malonate | Reagent | C₁₀H₁₆O₅ | 216.23 | ~1.1 |

| 6-Bromo-4-hydroxyquinoline | Intermediate | C₉H₆BrNO | 224.06 | - |

| Nitric Acid (conc.) | Reagent | HNO₃ | 63.01 | ~1.1 |

| Sulfuric Acid (conc.) | Reagent/Solvent | H₂SO₄ | 98.08 | Excess |

| This compound | Product | C₉H₅BrN₂O₃ | 269.06 | - |

Overall Synthetic Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is reliably achieved through a sequential application of the Gould-Jacobs reaction and electrophilic nitration. The process begins with commercially available 4-bromoaniline, which is first converted to the 6-bromo-4-hydroxyquinoline intermediate. Subsequent regioselective nitration, directed by the activating hydroxyl group, efficiently yields the final target compound. Careful control of reaction conditions, particularly temperature during the cyclization and nitration steps, is paramount for achieving good yields and purity. This synthetic route provides a robust and scalable platform for accessing this versatile chemical intermediate for further use in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. 430. The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to 6-Bromo-3-nitro-4-quinolinol: Chemical Properties, Structure, and Synthetic Insights for Drug Discovery

This technical guide provides a comprehensive overview of 6-Bromo-3-nitro-4-quinolinol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document delves into its chemical structure, physicochemical properties, synthetic pathways, and reactivity, with a focus on providing actionable insights for researchers, scientists, and professionals in the field of drug discovery.

Introduction: The Quinolinol Scaffold in Medicinal Chemistry

Quinoline and its derivatives are cornerstone scaffolds in the development of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of the quinoline ring system is a key approach in medicinal chemistry to fine-tune the pharmacological profile of these compounds. This compound, with its unique substitution pattern, presents a compelling template for the design of novel bioactive molecules. The presence of a bromine atom at the C-6 position and a nitro group at the C-3 position significantly influences the electronic properties and reactivity of the quinolinol core, opening avenues for diverse chemical modifications and targeted drug design.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₉H₅BrN₂O₃, is a substituted quinolinol. The core structure consists of a fused bicyclic system of a benzene ring and a pyridine ring. The key functional groups that dictate its chemical behavior are the bromine atom, the nitro group, and the hydroxyl group at the C-4 position.

Tautomerism: The Predominance of the Quinolin-4(1H)-one Form

An important structural consideration for 4-hydroxyquinolines is the existence of keto-enol tautomerism. In the case of this compound, it can exist in equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form. Spectroscopic and crystallographic studies on related 4-hydroxyquinolines have demonstrated that the keto form is the predominant tautomer in both solid and solution states. This is attributed to the greater stability of the amide-like functionality within the heterocyclic ring.

Diagram 1: Tautomeric Equilibrium of this compound

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrN₂O₃ | [3] |

| Molecular Weight | 269.05 g/mol | [3] |

| CAS Number | 853908-50-6 | [3] |

| Appearance | Predicted to be a solid | |

| Density | 1.9±0.1 g/cm³ | |

| Boiling Point | 389.3±37.0 °C at 760 mmHg | |

| Flash Point | 189.3±26.5 °C |

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. The reported ¹H NMR data for this compound, synthesized as described in the literature, is as follows:

¹H NMR (500MHz, CDCl₃): δ 9.275 (s, 1H), 8.611-8.615 (d, 1H, J = 2Hz), 8.100-8.118 (d, 1H, J = 9Hz), 8.026-8.048 (dd, 1H, J = 8.5Hz, 2Hz).[3]

-

Interpretation: The singlet at 9.275 ppm can be attributed to the proton at the C-2 position. The downfield shifts of the aromatic protons are consistent with the electron-withdrawing nature of the nitro and bromo substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Predictive models and data from structurally similar compounds, such as 6-bromoquinoline and other nitro-substituted quinolines, can be used to estimate the ¹³C NMR chemical shifts.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~145-150 | Influenced by the adjacent nitrogen and the nitro group at C3. |

| C3 | ~130-135 | Directly attached to the electron-withdrawing nitro group. |

| C4 | ~170-175 | Carbonyl carbon in the predominant keto tautomer, significantly downfield. |

| C4a | ~140-145 | Bridgehead carbon, influenced by the fused ring system. |

| C5 | ~125-130 | Aromatic carbon in the benzene ring. |

| C6 | ~118-123 | Directly attached to the bromine atom, leading to a slight upfield shift compared to an unsubstituted carbon. |

| C7 | ~130-135 | Aromatic carbon in the benzene ring. |

| C8 | ~128-133 | Aromatic carbon in the benzene ring. |

| C8a | ~145-150 | Bridgehead carbon adjacent to the nitrogen atom. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3200-3400 | N-H stretching (in the keto form) | Broad |

| 3000-3100 | Aromatic C-H stretching | Medium |

| 1650-1680 | C=O stretching (amide I band) | Strong, sharp |

| 1500-1550 | N-O asymmetric stretching (nitro group) | Strong |

| 1330-1370 | N-O symmetric stretching (nitro group) | Strong |

| 1500-1600 | C=C stretching (aromatic ring) | Medium to weak |

| 1000-1100 | C-Br stretching | Medium |

Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Molecular Ion Peak ([M]⁺): Expected at m/z 269 and 271.

-

Key Fragmentation Pathways: Likely fragmentation would involve the loss of the nitro group (-NO₂, 46 Da) and the bromine atom (-Br, 79/81 Da).

Synthesis and Reactivity

A reliable synthetic route to this compound has been reported, proceeding via an intramolecular cyclization.

Synthetic Protocol

The synthesis starts from 5-Bromo-2-(2-nitrovinylamino)benzoic acid.[3]

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, suspend 5-Bromo-2-(2-nitrovinylamino)benzoic acid (1.0 eq) in acetic anhydride (excess).

-

Addition of Reagent: Add acetic anhydride (1.2 eq) to the suspension.

-

Reaction Conditions: Heat the reaction mixture with stirring at 120°C for 3 hours.

-

Work-up: Upon completion of the reaction, cool the mixture and collect the precipitate by filtration.

-

Purification: Wash the collected solid sequentially with acetic acid (until the filtrate is colorless) and then with water.

-

Drying: Dry the purified product to obtain 6-bromo-4-hydroxy-3-nitroquinoline.

Reported Yield: 64%[3]

Diagram 2: Synthetic Workflow for this compound

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is largely dictated by its substituent pattern, making it a versatile intermediate for the synthesis of a diverse library of compounds.

-

Nucleophilic Aromatic Substitution (SₙAr): The presence of the electron-withdrawing nitro group, para to the bromine atom on the benzenoid ring, activates the C-6 position for nucleophilic aromatic substitution.[4] This allows for the displacement of the bromide with a variety of nucleophiles, such as amines, thiols, and alkoxides. This reactivity is a powerful tool for structure-activity relationship (SAR) studies in drug discovery.[4]

-

Reactions of the 4-oxo group: The carbonyl group in the predominant keto tautomer can potentially undergo reactions typical of ketones, although its reactivity is modulated by the aromatic system.

-

Reduction of the Nitro Group: The nitro group at the C-3 position can be reduced to an amino group, which can then be further functionalized. This transformation opens up another avenue for creating a wide range of derivatives with potentially different biological activities.

Potential Applications in Drug Development

The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutic agents.

Anticancer Activity

Numerous quinoline and quinolinone derivatives have demonstrated significant anticancer properties.[5] The presence of both a bromine atom and a nitro group on the quinoline scaffold has been shown to enhance antiproliferative activity in various cancer cell lines.[4] For instance, 6-bromo-5-nitroquinoline has exhibited potent antiproliferative and apoptotic effects.[4][5] Therefore, derivatives of this compound are promising candidates for evaluation as anticancer agents. The proposed mechanism of action for many quinoline-based anticancer drugs involves the inhibition of key enzymes such as topoisomerase or protein kinases, or the induction of apoptosis.[6]

Diagram 3: Logical Relationship of Substituents to Potential Biological Activity

Anti-inflammatory Activity

Quinoline derivatives have also been investigated as anti-inflammatory agents, targeting various enzymes and receptors involved in the inflammatory cascade.[7] Structure-activity relationship studies have shown that the nature and position of substituents on the quinoline ring are critical for their anti-inflammatory potency.[7] The unique substitution pattern of this compound makes it and its derivatives interesting candidates for screening in anti-inflammatory assays.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis is achievable through a reported intramolecular cyclization reaction. The presence of a bromine atom activated by a nitro group provides a handle for extensive derivatization via nucleophilic aromatic substitution, allowing for the exploration of a broad chemical space. Based on the well-documented biological activities of related quinoline and quinolinone derivatives, compounds derived from this scaffold are promising candidates for the development of novel anticancer and anti-inflammatory agents. This technical guide provides a solid foundation of its chemical properties, structure, and synthetic considerations to aid researchers in harnessing the potential of this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromo-3-nitro-4-quinolinol as a chemical intermediate in organic synthesis

An In-depth Technical Guide to 6-Bromo-3-nitro-4-quinolinol as a Chemical Intermediate in Organic Synthesis

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in modern organic synthesis. Its quinoline core, a privileged scaffold in medicinal chemistry, is further enhanced by three distinct reactive sites: a bromine atom, a nitro group, and a hydroxyl group. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and strategic applications. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for its synthesis and subsequent transformations, including nucleophilic aromatic substitution and nitro group reduction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the creation of novel, high-value molecules.

Introduction: The Strategic Value of a Polyfunctional Intermediate

Quinoline and its derivatives are foundational structures in a multitude of pharmacologically active compounds.[1] The strategic derivatization of the quinoline ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of biological activity. This compound (also known as 6-bromo-4-hydroxy-3-nitroquinoline) emerges as a particularly valuable intermediate due to its engineered reactivity. The presence of a bromine atom at the 6-position provides a handle for cross-coupling reactions, while the electron-withdrawing nitro group at the 3-position serves a dual purpose: it activates the aromatic ring for certain transformations and can be readily converted into a versatile amino group.[1][2] The 4-hydroxyl group introduces another point for modification, making this compound a trifunctional building block for constructing molecular complexity. This guide explores the synthesis and synthetic utility of this intermediate, providing a framework for its practical application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is essential for its effective use. The key data for this compound are summarized below.

Properties Summary

| Property | Value | Source |

| CAS Number | 853908-50-6 | [3][4] |

| Molecular Formula | C₉H₅BrN₂O₃ | [4] |

| Molecular Weight | 269.05 g/mol | [4] |

| Appearance | Not specified, likely a solid | |

| Melting Point | 189.3±26.5 °C (Predicted) | [5] |

Spectroscopic Characterization

Confirmation of the structure is paramount following synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

-

¹H NMR (500MHz, CDCl₃): The proton NMR spectrum provides definitive structural confirmation. Expected chemical shifts are: δ 9.275 (s, 1H), 8.611-8.615 (d, 1H, J = 2Hz), 8.100-8.118 (d, 1H, J = 9Hz), 8.026-8.048 (dd, 1H, J = 8.5Hz, 2Hz).[3] The singlet at 9.275 ppm corresponds to the proton at the C2 position, while the other signals represent the protons on the bromo-substituted benzene ring.

Synthesis of this compound

The preparation of this compound is efficiently achieved through an intramolecular cyclization reaction. The causality for this approach lies in forming the quinoline core from a suitably substituted aniline precursor.

Reaction Scheme & Mechanism

The synthesis involves the cyclization of 5-Bromo-2-(2-nitrovinylamino)benzoic acid in the presence of acetic anhydride. The high temperature (120°C) provides the necessary activation energy for the intramolecular reaction, where the amino group attacks the carboxylic acid (activated by acetic anhydride) to form the heterocyclic ring system.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established literature procedures.[3]

-

Reaction Setup: In a suitable round-bottom flask, combine 5-Bromo-2-(2-nitrovinylamino)benzoic acid (25 g, 87 mmol) with acetic acid (112 mL).

-

Reagent Addition: To the stirred mixture, add acetic anhydride (10.5 mL, 104 mmol).

-

Heating: Heat the reaction mixture to 120°C and maintain this temperature with stirring for 3 hours.

-

Isolation: After the reaction is complete (monitored by TLC), cool the mixture. A precipitate will have formed. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected precipitate with acetic acid until the filtrate runs colorless. Subsequently, wash the precipitate thoroughly with water to remove residual acid.

-

Drying: Dry the purified solid to obtain the final product, this compound. The reported yield for this procedure is approximately 64%.[3]

Applications as a Chemical Intermediate

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The nitro group strongly activates the bromine atom towards nucleophilic aromatic substitution (SNAr), a principle that has been demonstrated in related bromo-nitroquinoline systems.[1][2] Furthermore, the nitro group itself is a precursor to an amine, and the hydroxyl group can be derivatized, opening up numerous synthetic pathways.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitro group at C3 and the quinoline nitrogen makes the C6 position (bearing the bromine) susceptible to attack by nucleophiles. This allows for the displacement of the bromide ion and the introduction of new functionalities, such as cyclic amines, which are common motifs in bioactive molecules.[1][2]

Caption: General workflow for SNAr reactions on the bromoquinoline core.

Illustrative Protocol (General):

-

Setup: Dissolve this compound (1 eq) in a polar aprotic solvent like DMF.

-

Addition: Add a suitable base (e.g., K₂CO₃, 2-3 eq) and the desired amine nucleophile (e.g., morpholine, 1.5 eq).

-

Reaction: Heat the mixture (e.g., 80-120°C) and monitor by TLC until the starting material is consumed.

-

Workup: Cool the reaction, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Pathway 2: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the molecule and introduces a new nucleophilic site. This amino group can then be used for amide bond formation, reductive amination, or diazotization, further expanding the synthetic possibilities.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 853908-50-6 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 6-Bromo-4-hydroxy-3-nitroquinoline | CAS#:853908-50-6 | Chemsrc [chemsrc.com]

Whitepaper: Unlocking the Synthetic Potential of 6-Bromo-3-nitro-4-quinolinol: A Guide to Substituent-Directed Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] The strategic functionalization of this "privileged structure" is paramount in modulating biological activity and optimizing pharmacokinetic profiles. This technical guide provides an in-depth analysis of 6-bromo-3-nitro-4-quinolinol, a highly functionalized intermediate whose reactivity is precisely governed by the electronic interplay of its substituents. We will dissect the roles of the C6-bromo and C3-nitro groups in directing chemical transformations, offering both mechanistic insights and field-proven experimental protocols. This document is intended to serve as a comprehensive resource for researchers leveraging this versatile building block in organic synthesis and drug discovery programs.

The Molecular Architecture: Electronic Effects of the Bromo and Nitro Groups

The chemical behavior of this compound is not merely the sum of its parts; it is a nuanced interplay of inductive and resonance effects that create specific centers of reactivity. The quinolin-4-ol core exists in tautomeric equilibrium with its quinolin-4(1H)-one form, a feature that profoundly influences its reactivity profile.

-

The C3-Nitro Group: The Activating Powerhouse: As a potent electron-withdrawing group (EWG), the nitro moiety at the C3 position serves two primary functions.[4]

-

Ring Deactivation for Electrophilic Attack: It significantly reduces the electron density of the entire heterocyclic system, rendering it highly resistant to classical electrophilic aromatic substitution (EAS).[5]

-

Ring Activation for Nucleophilic Attack: It powerfully activates the quinolinol ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2, C4) and para (not applicable in this ring) positions.[5][6] This activation is crucial for functionalizing the C4 position.

-

-

The C6-Bromo Group: The Versatile Handle: The bromine atom at the C6 position on the benzo-fused ring introduces another layer of control.

-

Weak Deactivation: Halogens are deactivating groups for EAS through their inductive electron withdrawal.

-

Nucleophilic Substitution Target: The C-Br bond serves as a key site for transformations, most notably transition-metal-catalyzed cross-coupling reactions. While the C3-nitro group is meta to the C6-bromo group and thus offers minimal SNAr activation, the bromine's utility as a leaving group in palladium-catalyzed reactions is immense.[7][8][9]

-

-

The C4-Hydroxyl Group: This group is electron-donating and its presence is fundamental to the quinolinol structure. In the context of SNAr, it is a poor leaving group. Therefore, its synthetic utility often begins with its conversion to a more labile species, such as a chloride or triflate, a transformation made feasible by the activating influence of the C3-nitro group.[10]

The following diagram illustrates the dominant electronic influences on the this compound core.

Caption: Electronic roles of substituents on the quinolinol core.

Key Chemical Transformations & Protocols

The true value of this compound is realized through three principal types of reactions: reduction of the nitro group, nucleophilic substitution at the C4 position, and cross-coupling at the C6 position.

Reduction of the C3-Nitro Group: A Gateway to New Derivatives

The most synthetically useful reaction involving the nitro group is its reduction to the corresponding 3-amino derivative.[5] This transformation is pivotal as it converts a powerful EWG into a potent electron-donating group (EDG), fundamentally altering the molecule's reactivity and providing a nucleophilic handle for further derivatization (e.g., amide formation, diazotization).

This protocol is a robust and widely used method for the selective reduction of aromatic nitro groups in the presence of other sensitive functionalities.

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in ethanol (10-15 mL per mmol of substrate).

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the suspension.

-

Reaction: Slowly add concentrated hydrochloric acid (HCl, 2-3 mL) and heat the mixture to reflux (approx. 80-90 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature and carefully neutralize it by the dropwise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8. This will result in the precipitation of tin salts.

-

Extraction: Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 3-amino-6-bromo-4-quinolinol can be further purified by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The C3-nitro group strongly activates the C4 position for nucleophilic attack. However, the native hydroxyl group is not a suitable leaving group. The reaction is therefore typically a two-step process: conversion of the hydroxyl to a better leaving group (e.g., chloride), followed by substitution.

Step A: Chlorination of the C4-Hydroxyl Group

-

Setup: To a sealed reaction vial, add this compound (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) and heat the mixture to 100-110 °C for 2-3 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice. Neutralize with a saturated NaHCO₃ solution. The product, 6-bromo-4-chloro-3-nitroquinoline, will precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often used directly in the next step without further purification.

Step B: Nucleophilic Substitution with an Amine

-

Setup: Dissolve the 6-bromo-4-chloro-3-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

-

Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction: Heat the mixture to 80-120 °C and monitor by TLC. The reaction is typically complete within 4-12 hours.

-

Workup and Purification: Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Caption: Generalized SNAr mechanism at the C4 position.

Cross-Coupling at the C6-Bromo Position

The C6-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are workhorses of modern drug discovery, enabling the facile construction of C-C and C-N bonds.

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), a boronic acid or ester (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or PdCl₂(dppf) (0.02-0.05 eq).

-

Reagent Addition: Add a suitable solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water) followed by a base, typically aqueous sodium carbonate (Na₂CO₃, 2 M solution, 3.0 eq) or potassium phosphate (K₃PO₄, 3.0 eq).

-

Reaction: Degas the mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes). Heat the reaction to 80-100 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product via flash column chromatography on silica gel.

Synthetic Strategy and Workflow

The orthogonality of the key reactive sites allows for a logical and flexible approach to synthesizing complex derivatives. A common and effective strategy involves first modifying the C6 position via cross-coupling, followed by the reduction of the nitro group, and finally, derivatization of the resulting C3-amino group.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Theoretical Analysis of 6-Bromo-3-nitro-4-quinolinol

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 6-Bromo-3-nitro-4-quinolinol, a substituted quinoline derivative of interest in synthetic and medicinal chemistry.[1] As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and offer a causal, logic-driven narrative for researchers, scientists, and drug development professionals. We will explore how modern computational chemistry, primarily through Density Functional Theory (DFT), can elucidate the structural, electronic, and spectroscopic properties of this molecule. Each protocol is designed as a self-validating system, ensuring scientific integrity and reproducibility. This guide will detail the rationale behind methodological choices, from functional and basis set selection to the interpretation of complex datasets, providing a robust protocol for in silico analysis.

Introduction: The Rationale for Computational Scrutiny

This compound is a heterocyclic compound belonging to the quinoline class, a scaffold renowned for its prevalence in therapeutic agents and bioactive molecules.[1] The functionalization of the quinoline ring with a bromine atom, a nitro group, and a hydroxyl group creates a molecule with significant potential as a versatile intermediate in organic synthesis.[1] Understanding its three-dimensional structure, electronic charge distribution, and reactivity is paramount for predicting its behavior in chemical reactions and biological systems.

Theoretical calculations offer a powerful, non-destructive lens to probe molecular properties at a level of detail often inaccessible through purely experimental means. By employing quantum chemical methods, we can predict stable geometries, simulate spectroscopic signatures for structural validation, and map electronic properties that govern molecular interactions. This guide will focus on Density Functional Theory (DFT), a computational method that provides a favorable balance between accuracy and computational cost, making it a workhorse in modern chemical research.[2][3]

Foundational Analysis: Molecular Structure and Tautomerism

A critical initial consideration for 4-quinolinol systems is the potential for keto-enol tautomerism. The molecule can exist in the -ol form (4-hydroxyquinoline) or the -one form (4-quinolone). The relative stability of these tautomers is influenced by substituent effects and solvent conditions.

A primary objective of our theoretical approach is to determine the ground-state structure. This begins with constructing both tautomeric forms in silico and performing a full geometry optimization on each. The structure with the lower final electronic energy is predicted to be the more stable tautomer and will be the focus of subsequent, more detailed analyses.

The Computational Core: Methodological Selection

The reliability of any theoretical calculation hinges on the judicious selection of the computational method, functional, and basis set. These choices are not arbitrary; they are dictated by the chemical nature of the molecule under investigation.

The Quantum Mechanical Method: Why DFT?

While Hartree-Fock (HF) theory provides a foundational, ab initio starting point, it famously neglects electron correlation, which is the interaction between individual electrons.[3][4] DFT includes an approximation of electron correlation through an exchange-correlation functional, generally providing more accurate results for a similar computational cost, especially for systems with delocalized electrons like aromatic rings.[5][6]

The Exchange-Correlation Functional: B3LYP as a Proven Standard

The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used functionals in computational chemistry.[7][8][9] It incorporates elements of both HF exchange and DFT exchange-correlation, offering a robust and well-benchmarked performance for a vast range of organic molecules, including heterocyclic and aromatic systems.[7][10][11] Its widespread use provides a wealth of comparative data in the literature, making it a trustworthy choice for this investigation.

The Basis Set: A Pople-Style Approach for Accuracy and Efficiency

A basis set is a set of mathematical functions used to construct the molecular orbitals. For this compound, which contains H, C, N, O, and the heavier element Br, a flexible and comprehensive basis set is required.

We select the 6-311++G(d,p) basis set. Let's deconstruct this choice:

-

6-311G : This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing a high degree of flexibility to accurately model the electron distribution.

-

++ : These two plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions, all of which are relevant to our molecule.

-

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for describing chemical bonds accurately.[12]

For the bromine atom, which has a larger number of core electrons, an effective core potential (ECP) like LANL2DZ can be employed to reduce computational cost by treating the core electrons implicitly, while the valence electrons are still described by the basis set.[13]

Key Theoretical Analyses: Protocols and Interpretation

The following protocols outline the core computational workflow for characterizing this compound. These steps are typically performed sequentially, as the output of one serves as the input for the next.

Caption: A typical workflow for theoretical molecular analysis.

Protocol 1: Geometry Optimization

Objective: To find the lowest energy, most stable 3D arrangement of atoms for the molecule.

Methodology:

-

Construct the initial molecular structure of the most stable tautomer in a molecular editor (e.g., GaussView).

-

Set up the calculation using the chosen method (e.g., DFT with B3LYP functional) and basis set (e.g., 6-311++G(d,p)).

-

Perform a geometry optimization calculation. The algorithm will iteratively adjust bond lengths, angles, and dihedrals to minimize the total energy of the system.

-

The calculation is considered converged when the forces on the atoms and the change in energy between steps fall below a predefined threshold.

Interpretation: The output provides the final, optimized Cartesian coordinates. From these, critical structural parameters such as bond lengths and bond angles can be measured and compared with experimental data for similar compounds if available.

Protocol 2: Vibrational Frequency Analysis

Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.

Methodology:

-

Use the optimized geometry from the previous step as the input structure.

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).[14][15][16] This involves calculating the second derivatives of the energy with respect to atomic positions.

-

Analyze the resulting vibrational modes and their corresponding frequencies.

Self-Validation & Interpretation:

-

Confirmation of Minimum: A true minimum on the potential energy surface will have zero imaginary frequencies.[14][15] The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state), and the geometry must be re-optimized.[14][15]

-

IR Spectrum: The calculation yields a list of vibrational frequencies and their corresponding IR intensities. This allows for the generation of a theoretical IR spectrum, which can be directly compared to an experimental spectrum to validate the computed structure.[17] Key vibrational modes (e.g., N-O stretching of the nitro group, O-H stretch, C=C aromatic stretches) can be assigned.

Protocol 3: Electronic Structure Analysis

Objective: To understand the electronic properties of the molecule, including its reactivity and charge distribution.

Concept: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between them (the HOMO-LUMO gap) is a crucial indicator of chemical stability and reactivity.[7]

Methodology: The energies and spatial distributions of the HOMO and LUMO are standard outputs of the geometry optimization calculation.

Interpretation:

-

Reactivity: A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily excited.

-

Charge Transfer: Visualizing the HOMO and LUMO orbitals shows where electron density resides and where it will move during an electronic transition. This is fundamental to understanding intramolecular charge transfer.[7]

Caption: The HOMO-LUMO energy gap dictates electronic transitions.

Concept: The MEP is a 3D map of the electrostatic potential surrounding a molecule.[18] It provides a powerful visual guide to the charge distribution, revealing sites susceptible to electrophilic and nucleophilic attack.[19][20]

Methodology:

-

Using the optimized geometry, perform a single-point energy calculation.

-

Generate the MEP surface, typically by mapping the potential onto a surface of constant electron density.[18]

Interpretation: A color-coded map is generated where different colors represent different potential values. Conventionally:

-

Red/Yellow: Regions of negative potential (electron-rich), indicating sites for electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms).[20][21]

-

Blue: Regions of positive potential (electron-deficient), indicating sites for nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).[20][21]

-

Green: Regions of neutral potential.[20]

The MEP map for this compound would clearly identify the electron-rich nitro and hydroxyl oxygens and the electron-poor hydroxyl proton.

Protocol 4: Simulation of Spectroscopic Data

Objective: To predict NMR and UV-Vis spectra to aid in experimental characterization and structural confirmation.

Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is the gold standard for calculating NMR shielding tensors.[22][23][24]

-

Using the optimized geometry, perform an NMR calculation using the GIAO method at the same level of theory (B3LYP/6-311++G(d,p)).

-

The output provides absolute shielding values (σ) for each nucleus.

-

To convert these to chemical shifts (δ), a reference compound (typically Tetramethylsilane, TMS) must also be calculated at the identical level of theory. The chemical shift is then calculated as: δ_sample = σ_TMS - σ_sample.[25]

Validation: The calculated ¹H NMR chemical shifts can be directly compared to the known experimental values for this compound, providing a powerful validation of the computed structure.[1]

Methodology: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excited states.[11][26][27]

-

Using the optimized geometry, perform a TD-DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level). It is often beneficial to include a solvent model (like the Polarizable Continuum Model, PCM) as electronic transitions are highly sensitive to the solvent environment.[27][28]

-

The calculation will output a series of electronic transitions, their corresponding wavelengths (λ), and their oscillator strengths (f), which relate to the intensity of the absorption.

Interpretation: The transitions with the highest oscillator strengths correspond to the major peaks (λ_max) in the UV-Vis spectrum. Analysis of the molecular orbitals involved in these transitions reveals their nature (e.g., π → π* or n → π*).[26]

Data Synthesis and Presentation

To facilitate clear interpretation and comparison, all quantitative data should be summarized in tables.

Table 1: Key Calculated Structural and Electronic Parameters

| Parameter | Calculated Value | Units |

|---|---|---|

| Total Electronic Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap (ΔE) | Value | eV |

Table 2: Comparison of Theoretical vs. Experimental ¹H NMR Chemical Shifts (ppm)

| Proton Assignment | Calculated δ (ppm) | Experimental δ (ppm)[1] |

|---|---|---|

| H-X | Value | 9.275 (s, 1H) |

| H-Y | Value | 8.611-8.615 (d, 1H) |

| H-Z | Value | 8.100-8.118 (d, 1H) |

| H-W | Value | 8.026-8.048 (dd, 1H) |

Note: Proton assignments (X, Y, Z, W) must be made by examining the optimized structure.

Conclusion

This guide has outlined a rigorous, multi-faceted theoretical approach to characterize the this compound molecule. By systematically applying DFT-based protocols for geometry optimization, vibrational analysis, electronic property calculation, and spectroscopic simulation, researchers can gain profound insights into the molecule's fundamental nature. The emphasis on methodological justification and self-validating checks ensures that the computational data generated is not only predictive but also scientifically robust. This in silico framework serves as an essential complement to experimental work, accelerating research and enabling a deeper understanding of chemical structure and function for professionals in drug discovery and materials science.

References

- 1. This compound | 853908-50-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. physics.stackexchange.com [physics.stackexchange.com]

- 7. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. gaussian.com [gaussian.com]

- 13. youtube.com [youtube.com]

- 14. Vibrational frequencies - ORCA 5.0 tutorials [faccts.de]

- 15. Vibrational frequencies - ORCA 6.0 TUTORIALS [faccts.de]

- 16. pubs.aip.org [pubs.aip.org]

- 17. m.youtube.com [m.youtube.com]

- 18. MEP [cup.uni-muenchen.de]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. chemrxiv.org [chemrxiv.org]

- 22. youtube.com [youtube.com]

- 23. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]

- 24. m.youtube.com [m.youtube.com]

- 25. joaquinbarroso.com [joaquinbarroso.com]

- 26. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

CAS number 853908-50-6 properties and suppliers

An In-depth Technical Guide to 6-Bromo-3-nitro-4-quinolinol (CAS Number: 853908-50-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a quinoline derivative identified by CAS number 853908-50-6. As a key intermediate in organic synthesis, this compound holds significant potential in the fields of medicinal chemistry and pesticide development for the creation of novel bioactive molecules.[1] This document consolidates critical information regarding its chemical and physical properties, provides a detailed synthesis protocol, outlines essential safety and handling procedures, and lists reputable suppliers. The content herein is structured to offer both foundational knowledge and practical insights, enabling researchers to effectively evaluate and utilize this compound in their research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is a substituted quinoline, a heterocyclic aromatic compound. The presence of the bromine atom, nitro group, and hydroxyl group on the quinoline core imparts specific reactivity and physical characteristics that are crucial for its application in further synthetic transformations.

Chemical Structure and Identifiers

-

IUPAC Name: this compound[1]

-

Synonyms: 6-Bromo-4-hydroxy-3-nitroquinoline, 4-Quinolinol, 6-bromo-3-nitro-[2][3]

-

CAS Number: 853908-50-6

-

InChI Key: AMKJVYOALDEARM-UHFFFAOYSA-N[1]

-

SMILES: O=c1c(c[n+]2c(c1)cc(Br)cc2)[O-]

Physicochemical Data

A compilation of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for determining appropriate solvents for reactions and purification, as well as for understanding the compound's behavior under various experimental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Density | 1.9 ± 0.1 g/cm³ | [5] |

| Boiling Point | 389.3 ± 37.0 °C at 760 mmHg | [5] |

| Flash Point | 189.3 ± 26.5 °C | [5] |

| Exact Mass | 267.948334 u | [5] |

| LogP | 3.58 | [5] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [5] |

| Index of Refraction | 1.749 | [5] |

Note: Some physical properties, such as melting point, are not consistently reported across public sources. Experimental determination is recommended for precise values.

Synthesis and Characterization

The synthesis of this compound can be achieved through the cyclization of a substituted benzoic acid derivative. The following protocol is based on established methods and provides a reliable pathway to obtain the target compound.[1]

Synthetic Workflow

The synthesis involves the reaction of 5-Bromo-2-(2-nitrovinylamino)benzoic acid with acetic anhydride, which serves as both a reagent and a solvent, to induce cyclization.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

5-Bromo-2-(2-nitrovinylamino)benzoic acid (starting material)

-

Acetic anhydride

-

Acetic acid (for washing)

-

Water (for washing)

Procedure:

-

Combine 25 g (87 mmol) of 5-Bromo-2-(2-nitrovinylamino)benzoic acid with 112 mL of acetic anhydride in a suitable reaction vessel.

-

Add 10.5 mL (104 mmol) of acetic anhydride to the mixture.

-

Heat the reaction mixture to 120°C and maintain this temperature with stirring for 3 hours.[1]

-

Upon completion of the reaction, allow the mixture to cool.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with acetic acid until the filtrate runs clear and colorless.

-

Subsequently, wash the precipitate with water.

-

Dry the purified product to yield 6-bromo-4-hydroxy-3-nitroquinoline. A typical yield is around 15 g (64%).[1]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (¹H NMR): The structure of the product can be confirmed by ¹H NMR spectroscopy. In a deuterated chloroform (CDCl₃) solvent at 500MHz, the expected chemical shifts are approximately: δ 9.275 (s, 1H), 8.611-8.615 (d, 1H, J = 2Hz), 8.100-8.118 (d, 1H, J = 9Hz), 8.026-8.048 (dd, 1H, J = 8.5Hz, 2Hz).[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups. Expected characteristic absorptions include those for O-H, N-O (nitro group), C=C (aromatic), and C-Br bonds.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine should result in a characteristic isotopic pattern (M+ and M+2 peaks) in approximately a 1:1 ratio.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its functional groups provide multiple reaction sites for further chemical modifications.

Role as a Synthetic Intermediate

The quinoline scaffold is a common feature in many biologically active compounds. The bromine atom on this compound is particularly useful for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings). The nitro group can be reduced to an amine, providing another point for modification, and the hydroxyl group can be derivatized, for instance, through etherification or esterification.

Caption: Synthetic potential of this compound.

Potential in Drug Discovery

Quinolone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of this compound make it an attractive starting point for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on available safety data.

Hazard Identification

-

Harmful if swallowed, in contact with skin, or if inhaled. [5]

-

Causes skin irritation (H315). [5]

-

Causes serious eye irritation (H319). [5]

-

May cause respiratory irritation (H335). [5]

Recommended Precautions

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P405: Store locked up.[5]

Storage

Store in a dry, well-ventilated place. Keep the container tightly sealed.

Suppliers

This compound is available from a number of chemical suppliers. When sourcing this compound, it is important to consider purity, available quantities, and lead times. A selection of suppliers is provided in Table 2.

Table 2: Selected Suppliers of this compound

| Supplier | Purity/Specification | Notes |

| Accela ChemBio Co., Ltd. | ≥ 97% | Contact supplier for availability and pricing.[6] |

| Chembon Pharmaceutical Co., Ltd. | - | Contact supplier for details.[5] |

| JinYan Chemicals (ShangHai) Co., Ltd. | - | Contact supplier for details.[5] |

| Synblock | NLT 98% | Offers related documentation such as MSDS, NMR, and HPLC.[2] |

| Ottokemi | 98% | Indian manufacturer and supplier with worldwide shipping.[4] |

| AChemBlock | 97% | Provides product details and specifications. |

| Capot Chemical | - | Offers product with purity up to kilograms scale.[7] |

| BOC Sciences | - | Global supplier of research chemicals and pharmaceutical ingredients.[8] |

| Santa Cruz Biotechnology | - | For research use only. |

Note: This is not an exhaustive list. Researchers should verify the specifications and availability with the respective suppliers.

Conclusion

This compound (CAS 853908-50-6) is a versatile chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This guide has provided a detailed overview of its chemical properties, a reliable synthesis protocol, key applications, and essential safety information. By leveraging the information contained herein, researchers can confidently and effectively incorporate this compound into their synthetic strategies to drive innovation and discovery.

References

- 1. This compound | 853908-50-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID | VSNCHEM [vsnchem.com]

- 4. 6-Bromoquinolin-4-ol| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]

- 5. 6-Bromo-4-hydroxy-3-nitroquinoline | CAS#:853908-50-6 | Chemsrc [chemsrc.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Derivatization of 6-Bromo-3-nitro-4-quinolinol for Biological Screening

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This application note provides a comprehensive guide for the chemical derivatization of 6-Bromo-3-nitro-4-quinolinol, a strategically designed starting material for the synthesis of diverse small molecule libraries. We present detailed, field-tested protocols for key diversification reactions, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and a "click chemistry" approach, leveraging the scaffold's multiple reactive handles. Furthermore, we outline standard protocols for the initial biological screening of the resulting compound library, focusing on anticancer and kinase inhibition assays. This guide is intended for researchers, scientists, and drug development professionals seeking to exploit this versatile scaffold for the discovery of novel therapeutic agents.

Introduction: The Strategic Value of the this compound Scaffold

The quinoline core is a fundamental feature in numerous FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The starting material, this compound, is not merely a random quinoline derivative; it is an intelligently designed scaffold engineered for efficient library synthesis.

-

The 4-Quinolinol Core: This heterocyclic system is a well-established pharmacophore in its own right, with derivatives known to exhibit potent biological effects.[5][6]

-

The C6-Bromo Handle: The bromine atom at the 6-position is a superb functional handle for modern palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of carbon and nitrogen-based substituents, which is critical for exploring the chemical space around the core.[3][7]

-

The C3-Nitro Group: The electron-withdrawing nitro group serves a dual purpose. It modulates the electronic properties of the quinoline ring system, which can be crucial for target binding. Additionally, the nitro group itself can be a key feature for biological activity or can be readily reduced to an amino group, providing another point for diversification.[8][9]

This combination of features makes this compound an ideal starting point for a discovery campaign, enabling rapid and modular synthesis of a library of analogues for subsequent biological evaluation.

The Scaffold: Key Reactive Sites for Diversification

The power of the this compound scaffold lies in its distinct and orthogonally reactive functional groups. The diagram below illustrates the primary sites for chemical modification, which form the basis of the protocols described in this guide.

Caption: Key diversification points on the this compound scaffold.

Derivatization Strategies and Protocols

The following sections provide detailed protocols for three powerful and versatile derivatization reactions. The rationale behind each choice is to maximize the structural diversity of the resulting library, thereby increasing the probability of identifying a bioactive "hit."

Strategy 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds.[3][10] Applying it to the C6-bromo position allows for the introduction of a vast array of aryl and heteroaryl moieties. The resulting biaryl structures are common motifs in many classes of drugs, particularly kinase inhibitors, which often bind in the ATP pocket.[4][11][12]

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), and a suitable base (see Table 1).

-

Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (see Table 1).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath and stir at the specified temperature (typically 80-110 °C) for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-3-nitro-4-quinolinol derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Recommended Reagents/Conditions | Molar Ratio/Concentration | Causality & Insights |

| Palladium Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 2-5 mol% | Robust, air-stable precatalyst effective for a wide range of boronic acids. Its bulky ligand facilitates the reductive elimination step.[12] |

| Base | Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | 2.0-3.0 equiv | The base is crucial for the transmetalation step of the catalytic cycle. Cs₂CO₃ is often more effective for less reactive substrates.[13] |

| Solvent System | 1,4-Dioxane/Water or Toluene/Ethanol/Water | 3:1 to 5:1 ratio | The aqueous component is necessary to dissolve the inorganic base and facilitate the transmetalation step. Dioxane is a common choice for its high boiling point. |

| Temperature | 80 - 110 °C | N/A | Sufficient thermal energy is required to drive the catalytic cycle, particularly the initial oxidative addition step. |

Strategy 2: C-N Bond Formation via Buchwald-Hartwig Amination

Rationale: The introduction of amino groups is a classic medicinal chemistry strategy to improve solubility, introduce a basic handle for salt formation, and create new hydrogen bonding interactions with a biological target. The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds under relatively mild conditions, tolerating a wide range of functional groups.[7][14][15]

Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base (see Table 2) to an oven-dried Schlenk tube.

-

Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv) and the desired primary or secondary amine (1.1-1.3 equiv).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath (typically 90-110 °C).

-

Monitoring & Workup: Stir for 12-24 hours, monitoring progress by TLC or LC-MS. After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl), and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Recommended Reagents/Conditions | Molar Ratio/Concentration | Causality & Insights |

| Palladium Precatalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Pd(OAc)₂ | 1-5 mol% | These are common Pd(0) or Pd(II) sources that initiate the catalytic cycle.[7][16] |

| Ligand | Xantphos, BINAP, DavePhos | 1.2-2.0x Pd mol% | Bulky, electron-rich phosphine ligands are essential. They promote both the oxidative addition and the final reductive elimination step, preventing β-hydride elimination.[7] |

| Base | Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS) | 1.2-1.5 equiv | A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the key palladium-amido intermediate.[14] |

| Solvent | Toluene, 1,4-Dioxane (anhydrous, degassed) | 0.1 - 0.5 M | Aprotic, non-coordinating solvents are required to prevent interference with the catalytic species. |

Strategy 3: Modular Assembly via Click Chemistry

Rationale: "Click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a nearly perfect reaction for library synthesis.[17][18] It is highly efficient, modular, and proceeds under mild, often aqueous, conditions. To use this strategy, the C6-bromo handle must first be converted to either an azide or an alkyne. Here, we detail the conversion to a 6-azido intermediate, which can then be "clicked" with a diverse range of commercially available terminal alkynes to form stable triazole linkages.

Protocol A: Synthesis of 6-Azido-3-nitro-4-quinolinol

-

Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in a suitable solvent such as Dimethylformamide (DMF).

-

Reagent Addition: Add sodium azide (NaN₃, 2.0-3.0 equiv) and a copper(I) catalyst (e.g., CuI, 10 mol%) along with a ligand such as L-proline or TMEDA.

-

Reaction: Heat the mixture (e.g., 80-100 °C) and stir for 6-12 hours until TLC/LC-MS indicates consumption of the starting material.

-

Workup: Cool the reaction, pour into water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude azide intermediate, which can often be used in the next step without extensive purification.

Protocol B: CuAAC "Click" Reaction

-

Setup: In a vial, dissolve the 6-Azido-3-nitro-4-quinolinol intermediate (1.0 mmol, 1.0 equiv) and the desired terminal alkyne (1.1 equiv) in a solvent mixture, typically t-BuOH/H₂O (1:1).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%) and sodium ascorbate (5-10 mol%) in a small amount of water.

-

Reaction: Add the catalyst solution to the substrate mixture. Stir vigorously at room temperature. The reaction is often complete within 1-8 hours.

-

Workup: Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, dilute with water and extract with an organic solvent.

-

Purification: The high efficiency of the click reaction often yields very clean products. If necessary, purify by column chromatography or recrystallization.[19][20]

Biological Screening Workflow: From Library to "Hits"

Once a library of derivatives has been synthesized and characterized, the next critical phase is to screen them for biological activity. The following protocols describe a general workflow for an initial anticancer screen, a common application for novel quinoline derivatives.[5][8]

Caption: A typical workflow for small molecule biological screening.

Protocol: Primary Anticancer Screening using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[21] It measures the metabolic activity of living cells, which serves as an effective proxy for cell proliferation and cytotoxicity. It is a robust, inexpensive, and high-throughput compatible assay, making it ideal for primary screening of a compound library.[22]

Step-by-Step Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., HeLa for cervical cancer, HT29 for colon cancer) in appropriate media until it reaches ~80% confluency.

-

Cell Seeding: Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in cell culture media. Remove the old media from the 96-well plate and add the media containing the test compounds (typically at a concentration of 1-10 µM for a primary screen). Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic drug like 5-Fluorouracil) wells.

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37 °C and 5% CO₂.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that show significant inhibition of cell viability (e.g., >50% inhibition) are considered preliminary "hits."

Secondary Screening: Kinase Inhibition Assays